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Compound of Interest

Compound Name: 3,3-Dimethylindolin-6-amine

Cat. No.: B1323086

An In-depth Technical Guide to 3,3-
Dimethylindolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,
and potential biological significance of 3,3-Dimethylindolin-6-amine. The content is tailored
for professionals in research and drug development, offering detailed experimental protocols
and insights into its relevance in medicinal chemistry.

Chemical Structure and IUPAC Name

3,3-Dimethylindolin-6-amine is a heterocyclic compound featuring an indoline core. The
indoline nucleus is a bicyclic structure composed of a benzene ring fused to a five-membered
nitrogen-containing ring. In this specific molecule, two methyl groups are attached to the C3
position of the indoline ring, and an amine group is substituted at the C6 position of the
benzene ring.

e IUPAC Name: 3,3-dimethyl-2,3-dihydro-1H-indol-6-amine
e CAS Number: 179898-73-8

e Molecular Formula: Cio0H14N2
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e Molecular Weight: 162.23 g/mol

e SMILES: NC1=CC2=C(C=C1)C(C)(C)CN2

Chemical Structure:

Caption: Chemical structure of 3,3-Dimethylindolin-6-amine.

Physicochemical Properties and Spectral Data

A summary of the key physicochemical properties of 3,3-Dimethylindolin-6-amine and its
common precursor, 3,3-Dimethyl-6-nitroindoline, is presented below. While experimental
spectral data for 3,3-Dimethylindolin-6-amine is not widely available in the public domain, it
can be obtained from various chemical suppliers.[1]

Property 3,3?Dimethylindolin-6- 3,.3-D-imetrlyl-6-
amine nitroindoline
Molecular Formula C1oH1aN2 C10H12N202
Molecular Weight 162.23 g/mol 192.22 g/mol
CAS Number 179898-73-8 179898-72-7
Appearance Not specified Not specified
Boiling Point Not specified Not specified
Melting Point Not specified Not specified
Solubility Not specified Not specified
Topological Polar Surface Area  38.9 A2 57.8 A2
Hydrogen Bond Donor Count 2 1
Hydrogen Bond Acceptor 5 3

Count
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Experimental Protocols: Synthesis of 3,3-
Dimethylindolin-6-amine

The synthesis of 3,3-Dimethylindolin-6-amine can be achieved through a multi-step process,
beginning with the formation of the indoline core, followed by nitration and subsequent
reduction of the nitro group to an amine. The following protocol is adapted from a patented

synthetic route.

Workflow for the Synthesis of 3,3-Dimethylindolin-6-

amine

Synthesis of 3,3-Dimethylindoline
Functionalization of the Indoline Core

Click to download full resolution via product page

Caption: Synthetic workflow for 3,3-Dimethylindolin-6-amine.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3,3-Dimethylindoline

o Hydrazone Formation: Phenylhydrazine is reacted with isobutyraldehyde in a suitable
solvent such as heptane at a controlled temperature (e.g., below 20°C) to form the

corresponding hydrazone.

o Fischer Indole Synthesis: The crude hydrazone is then subjected to cyclization in the
presence of a Fischer catalyst, such as methanesulfonic acid, at room temperature to yield
3,3-dimethyl-3H-indole.
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e Reduction: The resulting 3H-indole is reduced to 3,3-dimethylindoline. This can be achieved
using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or a metal-
acid system.

Step 2: Nitration of 3,3-Dimethylindoline

To a cooled solution (e.g., -15°C to 0°C) of concentrated sulfuric acid, 3,3-dimethylindoline
hydrochloride salt is added under an inert atmosphere.

» Fuming nitric acid is then added dropwise while maintaining the low temperature.

e The reaction mixture is stirred for a specified period, after which it is carefully quenched with
a base (e.g., NaOH or ammonium hydroxide) to neutralize the acid.

e The product, 3,3-dimethyl-6-nitroindoline, can be extracted with an organic solvent and
purified.

Step 3: Reduction of 3,3-Dimethyl-6-nitroindoline

The 6-nitroindoline derivative is dissolved in a suitable solvent (e.g., ethanol, methanol, or
ethyl acetate).

o A catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is added to the solution.

e The mixture is then subjected to hydrogenation with hydrogen gas, typically at elevated
pressure, until the reaction is complete.

 Alternatively, reduction can be achieved using a metal in the presence of an acid, such as tin
and hydrochloric acid.

» After the reaction, the catalyst is filtered off, and the solvent is removed under reduced
pressure to yield the final product, 3,3-Dimethylindolin-6-amine.

Biological Activity and Drug Development Potential

While specific biological data for 3,3-Dimethylindolin-6-amine is limited in publicly accessible
literature, the indoline scaffold is a well-established privileged structure in medicinal chemistry,
with numerous derivatives exhibiting a wide range of biological activities.
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Potential Therapeutic Areas

Indole and indoline derivatives have been investigated for their potential in treating a variety of
diseases, including:

o Cancer: Many indoline-based compounds have shown potent anticancer activity by targeting
various signaling pathways involved in cell proliferation, survival, and angiogenesis.

» Neurodegenerative Diseases: Some derivatives have been explored for their neuroprotective
effects and as inhibitors of enzymes implicated in neurodegeneration.

 Inflammatory Diseases: The indoline core has been used to develop inhibitors of key
inflammatory enzymes.

Quantitative Biological Data of Related 6-Amino-
Substituted Indole and Indazole Derivatives

Due to the limited availability of quantitative biological data for 3,3-Dimethylindolin-6-amine,
the following table presents the in vitro activity of structurally related 6-amino-substituted
indazole derivatives against various cancer cell lines. This data is provided for comparative
purposes to illustrate the potential bioactivity of this class of compounds.

Compound ID R G-roup on &- Cancer Cell Line ICs0 (M)
amino
29 4-fluorobenzyl A549 (Lung) 28+13
30 4-chlorobenzyl A549 (Lung) 19+1.2
34 3,4-difluorobenzyl A549 (Lung) 18+14
36 4-fluorobenzyl HCT116 (Colon) 04+0.3
37 4-chlorobenzyl SNU-638 (Gastric) 0.7+0.5
39 4-methoxybenzyl MDA-MB-231 (Breast) 1.7+1.1

Data adapted from a study on 6-substituted aminoindazole derivatives.
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Potential Signhaling Pathway Involvement:
PI3K/Akt/ImTOR Pathway

Indole derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling
pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of
this pathway is a hallmark of many cancers, making it an attractive target for therapeutic
intervention.
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Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by indoline derivatives.
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Conclusion

3,3-Dimethylindolin-6-amine is a valuable building block in medicinal chemistry and drug
discovery. Its synthesis is achievable through established chemical transformations. Based on
the biological activities of related indoline and indole derivatives, it holds promise as a scaffold
for the development of novel therapeutics, particularly in the area of oncology. Further
investigation into the specific biological targets and mechanisms of action of 3,3-
Dimethylindolin-6-amine is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1323086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

